![molecular formula C18H19N3O2 B2743212 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea CAS No. 1171460-18-6](/img/structure/B2743212.png)
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea
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Description
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea, also known as GSK-3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various physiological processes, including glucose metabolism, cell survival, and gene expression. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.
Scientific Research Applications
Progesterone Receptor Modulators
A study explored the 3,3-dialkyl-5-aryloxindole series of progesterone receptor modulators for potential use in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. Structural changes in these compounds, including 5-(2-oxoindolin-5-yl)-1H-pyrrole-2-carbonitrile, were found to switch between agonist and antagonist properties (Fensome et al., 2008).
Synthesis and Properties of Amino Acid Derivatives
Research focused on the synthesis and properties of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, indicating the potential for these compounds in the development of active and harmless medicines, especially in the context of nootropic activity (Altukhov, 2014).
In-Vitro and In-Vivo Evaluation of Anti-Inflammatory Agents
A series of novel compounds, including 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, were synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models (Nikalje et al., 2015).
Synthesis of Unsymmetrical Oxindoles
A study reported the synthesis of new unsymmetrical oxindoles through a Friedel–Crafts type reaction, suggesting potential applications in chemical synthesis (Ahadi et al., 2011).
Novel Antioxidant Carbohydrazones
Research on novel carbohydrazones, including 1-(5-Chloro-2-oxoindolin-3-ylidene)carbohydrazone, was conducted to understand their electronic and antioxidant properties, indicating their potential use as antioxidants (Çavuş et al., 2020).
Pan-Pim Kinases Inhibitor
A compound identified as a pan-Pim kinases inhibitor demonstrated in vitro synergy with chemotherapeutics and robust in vivo efficacy in two Pim kinases driven tumor models (Haddach et al., 2012).
Synthesis and Properties of Urea Derivatives
Studies on the reactions of urea and its derivatives, such as 1-methylurea, with various compounds have been conducted to understand their chemical properties and potential applications (Butler & Hussain, 1981).
properties
IUPAC Name |
1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-16-8-7-15(11-14(16)12-17(21)22)20-18(23)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGCTEXUBMMHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea |
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